![molecular formula C9H18Cl2N4O B1402610 4-(2-メトキシエチル)-3-ピロリジン-2-イル-4H-[1,2,4]トリアゾール二塩酸塩 CAS No. 1361116-46-2](/img/structure/B1402610.png)
4-(2-メトキシエチル)-3-ピロリジン-2-イル-4H-[1,2,4]トリアゾール二塩酸塩
説明
The compound “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a derivative of 1,2,4-triazole . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds, including “4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride”, is characterized by three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .科学的研究の応用
薬理学的用途
1,2,4-トリアゾール誘導体は、薬理学的意義が広く知られており、治療用薬候補の幅広いスペクトルを有しています。 これらの化合物は、鎮痛剤、消毒剤、抗菌剤、抗酸化剤、抗ウレアーゼ剤、抗炎症剤、利尿剤などの特性を持つ医薬品を設計するためのコア分子として使用されてきました。 .
抗真菌活性
これらの化合物は、アスペルギルス・ニガーやヘルミントスポリウム・オリザエなどのさまざまな真菌に対して抗真菌活性を示しています。 その有効性は、同様の条件下でカルベンダジムなどの従来の殺菌剤と比較されてきました。 .
電気化学的合成
1,2,4-トリアゾール融合ヘテロ環の電気化学的合成は、原子効率が高く、ワンポットプロセスという点で注目されています。 この方法は、試薬を使用せず、穏やかな電解条件下で分子内脱水素化C–Nクロスカップリング反応を含むものです。 .
医学的影響
1,2,4-トリアゾール誘導体の医学的影響は広範囲にわたっています。 これらの化合物は、優れた薬理学的用途により、さまざまな疾患や状態の治療における可能性について広く研究されてきました。 .
生物学的評価
ヘテロ環式1,2,4-トリアゾール化合物の生物学的評価に関する研究が進められています。 これらの研究は、さまざまな生物学的用途におけるこれらの化合物の治療の可能性と有効性を理解することを目的としています。 .
作用機序
Target of Action
The primary target of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride and its derivatives is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the biosynthesis of estrogen . It is considered a therapeutic target due to its role in various cancers .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction leads to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogen . The disruption of estrogen production can lead to the suppression of cancer cell growth in estrogen-dependent cancers .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels . The downstream effects include the suppression of growth in estrogen-dependent cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the suppression of cancer cell growth in estrogen-dependent cancers . By inhibiting the aromatase enzyme and disrupting estrogen production, the compound can effectively suppress the growth of these cancer cells .
生化学分析
Biochemical Properties
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . The interaction with topoisomerase IV involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function. Additionally, 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also affects cell signaling pathways such as the STAT3 pathway, which is involved in cell growth and survival . By inhibiting this pathway, 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can reduce the growth and spread of cancer cells.
Molecular Mechanism
At the molecular level, 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, the compound binds to the active site of topoisomerase IV, leading to enzyme inhibition and disruption of DNA replication . Additionally, molecular modeling studies have shown that 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site . This binding interaction is crucial for the compound’s inhibitory activity.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of 4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
4-(2-methoxyethyl)-3-pyrrolidin-2-yl-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-6-5-13-7-11-12-9(13)8-3-2-4-10-8;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZVFDALXDCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)


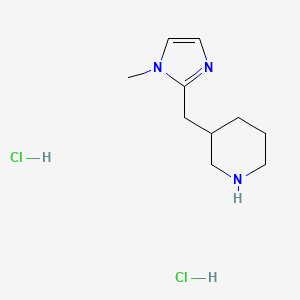

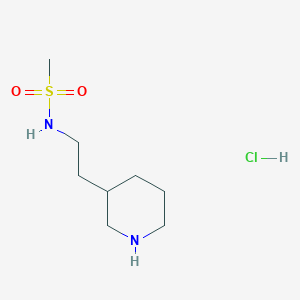
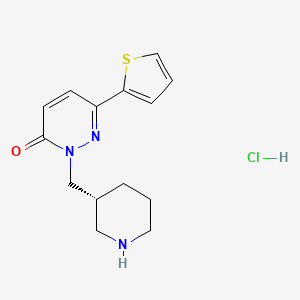
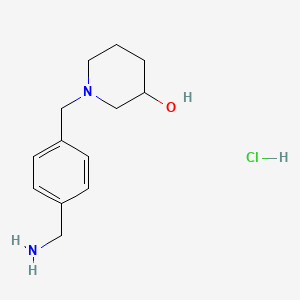
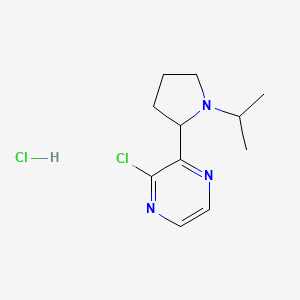

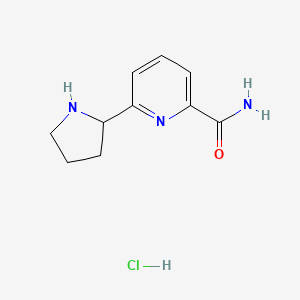
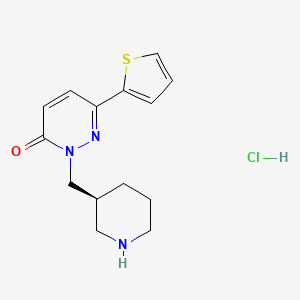
![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)
